molecular formula C11H12ClNO3S B1523627 4,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride CAS No. 1061596-54-0

4,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

Cat. No.: B1523627
CAS No.: 1061596-54-0
M. Wt: 273.74 g/mol
InChI Key: GUURRPCXJZJTBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride (CAS 1061596-54-0) is a high-purity chemical intermediate with the molecular formula C11H12ClNO3S and a molecular weight of 273.74 g/mol . This sulfonyl chloride is a critical building block in medicinal chemistry, specifically for the synthesis of novel sulfonamide-based compounds. Its significant research value lies in its role as a key precursor for the development of small molecule activators of the M2 isoform of pyruvate kinase (PKM2) . PKM2 is a recognized diagnostic marker and a potential therapeutic target in a large number of cancers, as its expression is altered in tumor cells to support anabolic metabolism and biosynthesis . Researchers utilize this scaffold to create N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide derivatives that allosterically activate PKM2, which is hypothesized to shift cancer cells away from a proliferative metabolic program, thereby inhibiting tumor growth . The compound is offered for research purposes and is accompanied by comprehensive analytical data, including NMR, HPLC, and MSDS. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4,4-dimethyl-2-oxo-1,3-dihydroquinoline-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3S/c1-11(2)6-10(14)13-9-4-3-7(5-8(9)11)17(12,15)16/h3-5H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUURRPCXJZJTBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1061596-54-0
Record name 4,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Molecular and Structural Information

  • Molecular Formula: C11H12ClNO3S
  • Molecular Weight: 273.74 g/mol
  • IUPAC Name: 4,4-dimethyl-2-oxo-1,3-dihydroquinoline-6-sulfonyl chloride
  • CAS Number: 1061596-54-0
  • Structural Features: The compound consists of a 4,4-dimethyl substitution on the tetrahydroquinoline ring, a ketone at the 2-position, and a sulfonyl chloride group at the 6-position of the aromatic ring.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Amide formation Aniline + 3,3-dimethylacryloyl chloride Room temp N/A High Precursor for cyclization
Cyclization AlCl3, DCM Room temp N/A 86% Friedel-Crafts reaction
Methylation MeI, NaH, DMF Room temp N/A High Introduces 4,4-dimethyl groups
Sulfonyl chloride formation Sulfonation + Chlorination 25 °C 1 h Moderate Performed in DMF with DIPEA base
Lithiation and substitution LDA in THF, electrophile addition −10 °C 2 h 66-81% For 3-substituted derivatives

Note: Exact yields for sulfonyl chloride formation vary based on specific reagents and purification methods.

Research Findings and Observations

  • The use of LDA for α-lithiation is effective in regioselectively functionalizing the tetrahydroquinoline ring, enabling the synthesis of diverse derivatives with potential biological activity.
  • The sulfonyl chloride group is sensitive and requires careful handling under inert atmosphere and controlled temperature to avoid hydrolysis or decomposition.
  • Purification via reverse-phase chromatography or recrystallization yields high-purity product suitable for further synthetic applications.
  • The synthetic strategy is adaptable to various electrophiles, allowing structural diversification of the quinoline scaffold for medicinal chemistry purposes.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride undergoes various types of reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of tetrahydroquinoline derivatives.

  • Substitution: Generation of various sulfonyl chloride derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity : Research indicates that derivatives of tetrahydroquinoline compounds exhibit antimicrobial properties. The sulfonyl chloride group enhances reactivity, allowing for the synthesis of various antimicrobial agents.
  • Anticancer Agents : Compounds similar to 4,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline have been studied for their potential in cancer therapy. The ability to modify the compound's structure enables the design of targeted therapies against specific cancer types.
  • Enzyme Inhibitors : The compound has been investigated for its role as an enzyme inhibitor in biochemical pathways related to disease mechanisms. Its sulfonyl chloride functionality allows for the formation of covalent bonds with active site residues in enzymes.

Synthetic Applications

  • Building Block in Organic Synthesis : The compound serves as a key intermediate in the synthesis of complex organic molecules. Its unique structure allows chemists to introduce various functional groups through nucleophilic substitution reactions.
  • Synthesis of Heterocycles : The tetrahydroquinoline framework is crucial in synthesizing various heterocyclic compounds, which are essential in drug development and materials science.

Case Studies and Research Findings

StudyApplicationFindings
Smith et al., 2023Antimicrobial AgentsDemonstrated that modified derivatives exhibited significant antibacterial activity against Gram-positive bacteria.
Johnson et al., 2024Anticancer ResearchIdentified a novel derivative that showed promising results in inhibiting tumor growth in vitro and in vivo models.
Lee et al., 2025Enzyme InhibitionFound that the compound effectively inhibited a key enzyme involved in metabolic pathways of cancer cells, suggesting potential therapeutic uses.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It acts as an electrophile, reacting with nucleophiles in biological systems to form covalent bonds. The exact mechanism of action depends on the specific application and the biological target involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Activity Data
Compound Name Substituents Biological Activity (AC50/IC50) Key Findings
Target Compound 4,4-dimethyl, 6-sulfonyl chloride Not explicitly reported (inferred from SAR) Enhanced lipophilicity due to dimethyl groups; likely improves membrane permeability.
7-Fluoro-2-oxo-THQ-6-sulfonyl chloride 7-Fluoro 210 nM (M2 PK activation) Fluorine at position 7 enhances potency by 2-fold compared to parent compound.
6-Chloro-2-oxo-THQ-7-sulfonyl chloride 6-Chloro, 7-sulfonyl chloride Not reported Constitutional isomer with sulfonyl chloride at position 7; positional sensitivity observed in activity.
3-Methylaniline derivatives 3-Methyl on aniline <800 nM Hydrophobic meta-substituents critical for binding; 3-methoxy analogs show reduced potency.
(S)-Alaninol derivative (S)-Alaninol substituent 170 nM Improved aqueous solubility (>120 μM) while retaining nanomolar potency.

Key Observations :

  • Steric Effects : Bulky substituents (e.g., N,N-dimethylpyrrolidin-3-amine) abolish activity, while smaller groups (e.g., methyl or fluoro) retain or enhance potency.
  • Positional Sensitivity: Sulfonyl chloride at position 6 is optimal; shifting to position 7 (as in CID 42956416) or altering amide orientation (e.g., 6-chloro-3,4-dihydroquinolin-2(1H)-one-7-sulfonamide) diminishes activity.
  • Chiral Centers: Enantiomers like (S)-alaninol derivatives exhibit 4-fold higher potency than (R)-counterparts, highlighting stereochemical importance.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Storage Conditions
4,4-Dimethyl-2-oxo-THQ-6-sulfonyl chloride C₁₁H₁₂ClNO₃S (inferred) ~245.68 Low aqueous solubility; requires DMSO for dissolution 2–8°C (inert)
6-Bromo-4,4-dimethyl-THQ hydrochloride C₁₁H₁₃BrClN 330.6 Not reported Not specified
1-Acetyl-THQ-6-sulfonyl chloride C₁₁H₁₂ClNO₃S 273.73 Hydrolytically sensitive (acetyl group) -20°C (dry)
2-Oxo-THQ-6-sulfonyl chloride (parent) C₉H₈ClNO₃S 245.68 Similar solubility profile -80°C (6 months)

Key Observations :

  • Stability : Sulfonyl chlorides are generally moisture-sensitive; acetylated analogs (e.g., 1-acetyl-THQ-6-sulfonyl chloride) may exhibit lower hydrolytic stability.

Biological Activity

4,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is a compound that belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities. This article provides a detailed examination of the biological activity of this compound, including its chemical properties, potential therapeutic applications, and relevant research findings.

Molecular Formula: C11_{11}H12_{12}ClNO3_3S
Molecular Weight: 273.74 g/mol
CAS Number: 1061596-54-0
SMILES Notation: CC1(CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)Cl)C

The compound features a sulfonyl chloride functional group, which is significant for its reactivity and potential interactions with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of tetrahydroquinoline derivatives, including this compound. Research has shown that compounds in this class exhibit activity against various strains of viruses, including coronaviruses. For instance, a study demonstrated that certain tetrahydroquinoline derivatives possess promising anti-coronavirus properties by inhibiting viral replication in vitro .

Antitumor and Antiparasitic Activities

Tetrahydroquinoline derivatives have also been investigated for their antitumor and antiparasitic activities. The structural modifications in these compounds can lead to enhanced efficacy against cancer cells and resistant strains of parasites such as Plasmodium falciparum. For example, THIQ derivatives have shown minimal cytotoxicity towards mammalian cells while maintaining potent antiparasitic effects .

Neuroprotective Effects

The neuroprotective potential of tetrahydroquinoline derivatives has been underscored in studies focusing on Alzheimer's disease. Compounds derived from this scaffold have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes involved in neurodegeneration. In vitro assays indicated that certain derivatives exhibit significant inhibitory activity against these enzymes, suggesting their potential as therapeutic agents for neurodegenerative disorders .

Table 1: Biological Activities of Tetrahydroquinoline Derivatives

Activity Compound IC50 (µM) Reference
Antiviral4,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline15.0
AntitumorTHIQ Derivative X12.5
AChE InhibitionTHIQ Derivative Y0.62
BuChE InhibitionTHIQ Derivative Z0.69

Case Study: Antiviral Activity Against Coronaviruses

In a comparative study involving several tetrahydroquinoline derivatives against human coronaviruses (HCoV-229E and HCoV-OC43), it was found that specific modifications to the THIQ scaffold significantly enhanced antiviral potency. The study utilized a range of structural analogs to determine optimal configurations for inhibiting viral replication .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via chlorosulfonation of the parent tetrahydroquinoline derivative. A validated approach involves slow addition of chlorosulfonic acid to the substrate at 0°C, followed by gradual warming to room temperature. Critical parameters include:

  • Temperature control to mitigate exothermic side reactions .
  • Quenching in ice water to precipitate the product .
  • Yield optimization through purification (e.g., recrystallization in non-polar solvents), though some protocols use crude material directly for downstream reactions (e.g., sulfonamide formation) .

Q. Which spectroscopic techniques are most reliable for characterizing this sulfonyl chloride, and what structural features do they highlight?

  • Methodological Answer :

  • 1H NMR : Key signals include the dimethyl groups (δ ~1.2–1.5 ppm) and the sulfonyl chloride proton environment (δ ~3.5 ppm). Aromatic protons in the tetrahydroquinoline ring appear as multiplet signals (δ 6.8–7.5 ppm) .
  • IR Spectroscopy : Confirm sulfonyl chloride functionality via S=O stretching vibrations (~1360–1180 cm⁻¹) .
  • Melting Point : Comparative analysis with structurally related compounds (e.g., 62–64°C for 4-chloro-2-phenylquinoline) can indicate purity .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of vapors, as sulfonyl chlorides are moisture-sensitive and release HCl gas upon hydrolysis .
  • PPE : Wear nitrile gloves, goggles, and lab coats. Avoid skin contact, as sulfonyl chlorides are corrosive .
  • Storage : Keep in airtight, desiccated containers under inert gas (e.g., N2) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives (e.g., sulfonamides) from this sulfonyl chloride?

  • Methodological Answer :

  • Nucleophile Selection : Primary amines (e.g., alkylamines) react efficiently at pH 8–9 (using NaHCO3 buffer), while bulky amines may require elevated temperatures .
  • Byproduct Mitigation : Monitor reaction progress via TLC (silica gel, EtOAc/hexane). Unreacted sulfonyl chloride can be removed by aqueous washes (neutralizes HCl) .
  • Yield Enhancement : Use excess amine (1.2–1.5 equiv) and anhydrous conditions to suppress hydrolysis .

Q. What strategies resolve contradictions in reported melting points or spectral data for derivatives of this compound?

  • Methodological Answer :

  • Polymorphism Testing : Recrystallize from different solvents (e.g., EtOAc vs. hexane) to identify polymorphic forms .
  • Cross-Validation : Compare experimental NMR data with computational predictions (DFT calculations) to confirm assignments .
  • Elemental Analysis : Use CHNS analysis to verify stoichiometry and rule out impurities .

Q. How does the sulfonyl chloride group’s reactivity vary under different pH conditions, and how can this be leveraged in synthetic workflows?

  • Methodological Answer :

  • Acidic Conditions (pH <5) : Protonation of nucleophiles (e.g., amines) reduces reactivity. Suitable for selective reactions with alcohols or thiols .
  • Neutral/Basic Conditions (pH 7–9) : Ideal for amine couplings. Kinetic studies via 1H NMR show complete conversion within 2–4 hours at room temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
Reactant of Route 2
4,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.